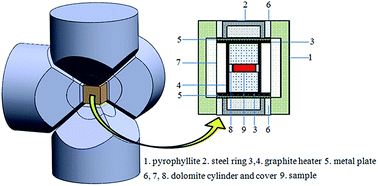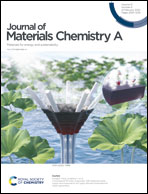Effect of HPHT processing on the structure, and thermoelectric properties of Co4Sb12 co-doped with Te and Sn
Journal of Materials Chemistry A Pub Date: 2015-01-12 DOI: 10.1039/C4TA05477F
Abstract
Te–Sn co-doped Co4Sb12 bulk polycrystalline materials Co4Sb11.7−xTexSn0.3 have been prepared using a high pressure and high temperature method and then characterized using X-ray diffraction. The aim was to use the disorder of the lattice orientation generated by both high pressure and doping with Te and Sn to reduce the thermal conductivity. The thermoelectric properties were measured at room temperature. As expected, as the synthesis pressure increased, the Seebeck coefficient and electrical resistivity increased, but the thermal conductivity decreased greatly. A minimum thermal conductivity of 2.41 W m−1 K−1 was obtained at room temperature for Co4Sb11Te0.7Sn0.3 synthesized at 3 GPa.


Recommended Literature
- [1] Front cover
- [2] Atomic Spectrometry Update—Inorganic Mass Spectrometry and X-ray Fluorescence Spectrometry
- [3] Contents list
- [4] Constructing a single-white-light emission by finely modulating the occupancy of luminescence centers in europium-doped (Ca1−xSrx)9Bi(PO4)7 for WLEDs†
- [5] One-flask synthesis of dibenzotetraaza[14]annulene cyclic congeners bearing buta-1,3-diyne bridges†
- [6] Radiofrequency atomization and excitation with a hot graphite cup electrode for trace element determination by atomic emission spectrometry
- [7] Back cover
- [8] Ni3S2/Ni nanosheet arrays for high-performance flexible zinc hybrid batteries with evident two-stage charge and discharge processes†
- [9] Nucleic acid biosensors for environmental pollution monitoring
- [10] Synthesis, broad spectrum antibacterial activity, and X-ray co-crystal structure of the decoding bacterial ribosomal A-site with 4′-deoxy-4′-fluoro neomycin analogs†










